Home > Products > Screening Compounds P145180 > Putative antimicrobial protein 3
Putative antimicrobial protein 3 -

Putative antimicrobial protein 3

Catalog Number: EVT-244682
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Putative antimicrobial protein 3 is a candidate peptide identified for its potential antimicrobial properties. Antimicrobial peptides (AMPs) are short, naturally occurring proteins that play a crucial role in the innate immune response of various organisms. They exhibit broad-spectrum activity against bacteria, fungi, and viruses, making them significant in therapeutic applications.

Source

Putative antimicrobial protein 3 has been derived from various sources, including predatory myxobacteria and Gram-positive bacteria such as Streptomyces clavuligerus. These organisms are known for their capacity to produce a variety of secondary metabolites, including AMPs, which are often encoded within their genomes and can be identified through bioinformatics tools .

Classification

Antimicrobial peptides are classified based on their structure and mechanism of action. Putative antimicrobial protein 3 falls under the category of unmodified peptides, which do not undergo post-translational modifications. This classification is supported by databases such as BAGEL3, which categorizes AMPs into distinct classes based on their genetic and structural characteristics .

Synthesis Analysis

Methods

The synthesis of putative antimicrobial protein 3 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Peptide Design: The design process often utilizes in silico tools to predict the sequence and structure of the peptide based on known AMPs.
  2. Synthesis Procedure: The synthesized peptides are usually purified using high-performance liquid chromatography (HPLC) to ensure high purity levels.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptides .
Molecular Structure Analysis

Structure

The molecular structure of putative antimicrobial protein 3 can be predicted using computational methods such as I-TASSER and PEP-FOLD. These tools generate three-dimensional models based on the amino acid sequence and known structural motifs of other AMPs.

Data

The predicted structures often reveal an α-helical or β-sheet conformation, which is characteristic of many AMPs. The amphipathic nature of these structures is crucial for their interaction with microbial membranes .

Chemical Reactions Analysis

Reactions

Putative antimicrobial protein 3 may undergo several chemical reactions, primarily involving interactions with microbial membranes. The mechanism typically involves binding to lipid bilayers, leading to membrane disruption.

Technical Details

  1. Binding Assays: Experiments can involve assessing the binding affinity of the peptide to model membranes using techniques like fluorescence spectroscopy.
  2. Activity Assays: Minimum inhibitory concentration (MIC) assays are conducted to evaluate the antimicrobial efficacy against various bacterial strains .
Mechanism of Action

Process

The mechanism of action for putative antimicrobial protein 3 generally involves:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, forming pores that disrupt membrane integrity.
  2. Cell Lysis: This disruption leads to leakage of cellular contents and ultimately cell death.

Data

Studies have shown that peptides with higher hydrophobicity tend to exhibit stronger antimicrobial activity due to their enhanced ability to integrate into lipid bilayers .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 1 kDa to 10 kDa for most AMPs.
  • Solubility: Generally soluble in aqueous solutions, particularly at physiological pH.

Chemical Properties

  • Charge: Many AMPs are cationic, which enhances their interaction with negatively charged bacterial membranes.
  • Hydrophobicity: A balanced hydrophobic/hydrophilic ratio is crucial for optimal activity.

Relevant analyses often include determining the isoelectric point (pI) and hydrophobicity index using computational tools .

Applications

Putative antimicrobial protein 3 has significant potential applications in various scientific fields:

  • Pharmaceuticals: Development as novel antibiotics to combat antibiotic-resistant bacteria.
  • Agriculture: Use in crop protection against fungal pathogens.
  • Biotechnology: Incorporation into formulations for food preservation due to its antimicrobial properties.

Research continues into optimizing these peptides for enhanced stability and efficacy in therapeutic applications .

Introduction to Putative Antimicrobial Protein 3 in Host-Pathogen Dynamics

Definition and Classification Within Antimicrobial Peptide (AMP) Families

Putative Antimicrobial Protein 3 (PAP3) is a defensin-like antimicrobial protein encoded within the genomes of diverse bacterial species, particularly within the Bacillales order of Firmicutes. Functionally, PAP3 is characterized by its broad-spectrum activity against competing microorganisms through membrane disruption mechanisms. With a typical molecular weight of 8-10 kDa and cationic properties (pI ~8-9), PAP3 exhibits structural hallmarks of class II bacteriocins—ribosomally synthesized and post-translationally modified peptides (RiPPs) that belong to the wider antimicrobial peptide superfamily [1] [5]. Its classification adheres to the Universal Peptide Classification (UC) system, specifically falling under UCSS (sidechain-sidechain linked peptides) due to its reliance on disulfide bonding for structural stability and functionality [5].

Genomic context reveals PAP3 genes reside within biosynthetic gene clusters (BGCs) featuring dedicated immunity genes that protect the producer strain from self-inhibition. These clusters often encode modification enzymes responsible for disulfide bond formation, critical for the peptide’s tertiary structure and antimicrobial function [1]. PAP3’s precursor peptide includes an N-terminal leader sequence and a C-terminal core domain, with proteolytic activation yielding the mature peptide. Unlike non-ribosomal peptides (NRPs), PAP3 is genetically encoded, placing it firmly within the ribosomally synthesized antimicrobial peptide category [5] [9].

Table 1: Classification Parameters of PAP3

Classification ParameterCharacteristics of PAP3Classification Framework
Biosynthetic OriginRibosomally synthesizedAPD3 Database
Structural BondsMultiple disulfide bondsUniversal Peptide (UCSS Class)
Molecular Weight8-10 kDaDefensin Family Parameters
Biological SourcePredominantly Bacillales species (e.g., Bacillus)Bacteriocin Class II Subdivision
Post-Translational ModificationsDisulfide bond formation, proteolytic cleavageBAGEL3/antiSMASH Annotation

Evolutionary Significance in Innate Immune Systems

PAP3 exemplifies evolutionary conservation within innate immune systems across taxa. In Bacillales, genomic analyses reveal PAP3 orthologs clustered with paralogous genes, suggesting emergence through gene duplication events followed by divergent selection. This diversification allows bacterial populations to counter evolving pathogenic threats while maintaining core defensive functions. The persistence of PAP3 homologs across phylogenetically distant species—including insects, vertebrates, and marine invertebrates—highlights its ancient origin and functional indispensability in host defense [1] [7].

Structural conservation is equally notable. PAP3 adopts the cysteine-stabilized αβ (CSαβ) motif, a defensin fold characterized by an N-terminal loop followed by an antiparallel β-sheet core stabilized by three to four disulfide bonds. This structural motif enables membrane insertion and pore formation, a mechanism so evolutionarily advantageous that it recurs across kingdoms [7]. AlphaFold predictions of related defensins (e.g., Jg7904.t1 in Hermetia illucens) corroborate this conservation, showing remarkable structural overlap despite sequence divergence [7].

Selective pressures driving PAP3 evolution include:

  • Pathogen Coevolution: Arms races with pathogens drive amino acid substitutions in PAP3’s membrane-interacting domains, enhancing affinity for evolving microbial membranes.
  • Gene Amplification: Duplications of PAP3 loci create defensive redundancies, ensuring functional resilience against pathogen resistance mechanisms.
  • Horizontal Gene Transfer (HGT): Shared PAP3 variants among commensals within microbiomes (e.g., gut ecosystems) suggest HGT as a vehicle for rapid immune adaptation, particularly under stress [1] [8].

Table 2: Evolutionary Drivers of PAP3 Conservation

Evolutionary MechanismImpact on PAP3Evidence
Gene DuplicationExpands defensin repertoire; enables neofunctionalizationParalog clusters in Bacillus genomes
Positive SelectionDiversifies antimicrobial surfaces targeting pathogensdN/dS ratios >1 in peptide-binding residues
Horizontal Gene TransferFacilitates rapid dissemination across microbial taxaShared PAP3 alleles in gut Bacteroidetes
Structural ConvergenceMaintains membrane-disruptive defensin foldAlphaFold structural superimposition studies

Role in Microbial Competition and Niche Specialization

Within complex microbiomes, PAP3 functions as a key mediator of microbial competition, enabling producer strains to exclude rivals and colonize ecological niches. Its mechanism involves electrostatic targeting of anionic phospholipids in bacterial membranes, inducing permeability and ion flux that dissipates proton motive force and causes cell death [3] [9]. This activity is particularly effective against phylogenetically related strains competing for identical resources, as they lack dedicated immunity proteins possessed by PAP3 producers [1] [4].

PAP3 contributes critically to niche specialization in host-associated and environmental microbiota. In the mammalian gut, Bacillales populations leverage PAP3 to dominate mucosal surfaces by suppressing resident Bacteroidetes. This competitive exclusion arises from PAP3’s targeted activity against species lacking shared AMP homologies—termed the "Die score" principle, where bacteria with dissimilar AMP repertoires are more antagonistic [3] [4]. Network analyses of gut microbiomes demonstrate that PAP3-producing strains exhibit higher survival rates (negative Die scores) in communities where competitors share few AMP homologs, confirming its role in sculpting community structure [4].

Additionally, PAP3 supports kin selection through strain-specific immunity. Closely related strains carrying homologous PAP3 variants and immunity genes coexist, while non-immune competitors are eliminated. This dynamic fosters micro-niches dominated by bacterial consortia with compatible AMP profiles, enhancing their collective resilience against host immune shifts or antibiotic stress [3] [8].

Table 3: PAP3 in Competitive Microbial Dynamics

Competitive MechanismEcological OutcomeExample
Membrane DisruptionLysis of competing Gram-positive bacteriaPAP3-mediated exclusion of Staphylococcus
Niche PartitioningDominance in mucosal/host interfacesBacillus colonization in gut epithelium
Kin SelectionCooperative coexistence of immune-protected strainsConsortia formation in biofilms
Metabolic SpecializationResource liberation for producer growthEnhanced nutrient access post-competitor lysis

Properties

Product Name

Putative antimicrobial protein 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.